Welcome to the BenchChem Online Store!
molecular formula C8H17N B2748440 3,5-diMethyl-cyclohexylaMine CAS No. 73650-03-0

3,5-diMethyl-cyclohexylaMine

Cat. No. B2748440
M. Wt: 127.231
InChI Key: AUVPFHDQSZJPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05302601

Procedure details

N-cis, cis-3,5-Dimethylcyclohexyl-N-cyclopentyl amine is synthesized as shown in Scheme M. 3,5-Dimethylcyclohexyl amine is synthesized by catalytic hydrogenation of 3,5-dimethyl aniline for 7 to 24 hours. A suitable catalyst is 5% ruthenium on carbon. Hydrogenation pressure may change from 500 to 1500 psi and temperatures may range from 80° to 150°. N-cis cis-3,5-Dimethylcyclohexyl-N-cyclopentyl amine is formed by reductive amination of cyclpentanone with 3,5-dimethylcyclohexyl amine. The reductive amination may be carried out by hydrogenation using palladium on carbon as catalyst at pressures ranging from 15 to 90 psi. The temperature may range from room temperature to 50°. The reaction time is from 7 to 48 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5]>[Ru]>[CH3:1][CH:2]1[CH2:8][CH:7]([CH3:9])[CH2:6][CH:4]([NH2:5])[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-cis, cis-3,5-Dimethylcyclohexyl-N-cyclopentyl amine is synthesized
CUSTOM
Type
CUSTOM
Details
may range from 80° to 150°

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.